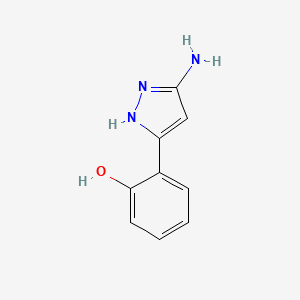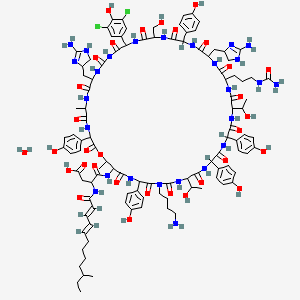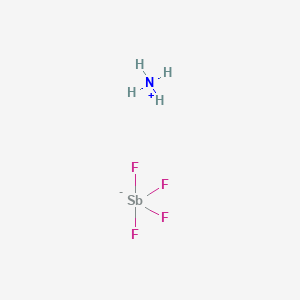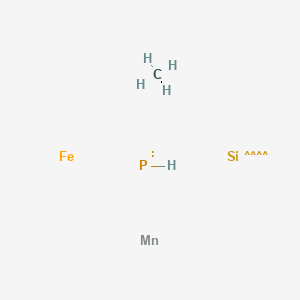
2-甲基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-D3-pyridine, also known as alpha-methylpyridine, is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methyl group attached to the second carbon of the pyridine ring. Pyridine derivatives, including 2-Methyl-D3-pyridine, are significant in various fields due to their unique chemical properties and wide range of applications in pharmaceuticals, agrochemicals, and materials science .
科学研究应用
2-Methyl-D3-pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals, polymers, and other materials
作用机制
Target of Action
2-Methyl-D3-Pyridine, also known as D98627, is a pyridine derivative. Pyridine derivatives are known to interact with a variety of targets in biological systems. For instance, pyridine derivatives have been found to interact with tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . .
Mode of Action
For example, they can inhibit the activity of enzymes, modulate the function of receptors, or interfere with signaling pathways . The presence of the ring nitrogen in pyridine derivatives defines their reactivity .
Biochemical Pathways
Pyridine derivatives can affect various biochemical pathways. For instance, they have been found to interfere with the signaling pathways of the aforementioned targets . In addition, pyridine derivatives can be involved in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are crucial cofactors in many biochemical reactions .
Pharmacokinetics
One study has reported that a compound with a similar structure demonstrated reasonable pharmacokinetic exposure in mice .
Result of Action
Pyridine derivatives are known to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Action Environment
The action of 2-Methyl-D3-Pyridine can be influenced by various environmental factors. For instance, it is hygroscopic, meaning it absorbs moisture from the environment, which can affect its stability and reactivity . Furthermore, it can react with hydrogen peroxide, iron (II) sulfate, sulfuric acid, oxidizing agents, acids, and metals .
生化分析
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of 2-Methyl-D3-Pyridine over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Transport and Distribution
It is unclear whether there are any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-D3-pyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with methanol using a nickel-cobalt ferrite catalyst in a down-flow vapor-phase reactor. This method produces 2-Methyl-D3-pyridine along with other methylated pyridines . Another method involves the continuous flow synthesis using a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperatures .
Industrial Production Methods: Industrial production of 2-Methyl-D3-pyridine often employs continuous flow systems due to their efficiency and safety. These systems allow for high selectivity and yield, reduced reaction times, and minimized waste. The use of heterogeneous catalysis, such as Raney nickel, is common in these processes .
化学反应分析
Types of Reactions: 2-Methyl-D3-pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated, nitrated, and sulfonated pyridine derivatives.
相似化合物的比较
2,6-Lutidine: Another methylated pyridine derivative with two methyl groups at positions 2 and 6.
3-Methylpyridine: A methylated pyridine with the methyl group at the third position.
4-Methylpyridine: A methylated pyridine with the methyl group at the fourth position
Uniqueness: 2-Methyl-D3-pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
属性
IUPAC Name |
2-(trideuteriomethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKHPKMHTQYZBB-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(Dimethylamino)propoxy]-3-pyridinamine](/img/structure/B576686.png)

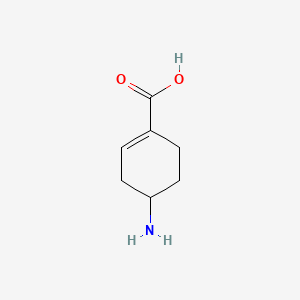

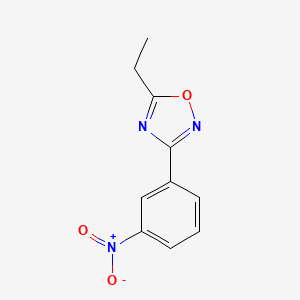
![(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)
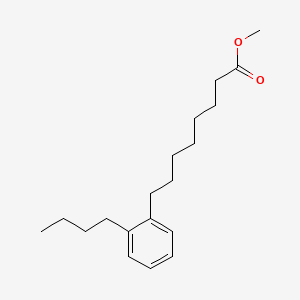
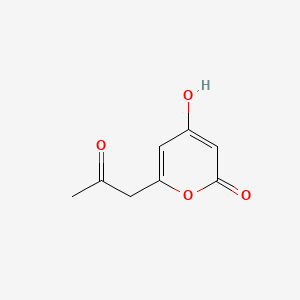
![[1,1-Biphenyl]-2,2-diol,6,6-dimethyl-,(1r)-](/img/structure/B576700.png)

